BenchChemオンラインストアへようこそ!

Cyclohex-3-enylmethyl-(3-imidazol-1-yl-propyl)-amine

Medicinal chemistry Molecular design Physicochemical profiling

Cyclohex-3-enylmethyl-(3-imidazol-1-yl-propyl)-amine (CAS 626209-23-2) is a synthetic small-molecule amine with molecular formula C₁₃H₂₁N₃ and molecular weight 219.33 g/mol. It features a cyclohexene ring linked via a methylene bridge to a propylamine chain that terminates in an imidazole moiety.

Molecular Formula C13H21N3
Molecular Weight 219.332
CAS No. 626209-23-2
Cat. No. B2455778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohex-3-enylmethyl-(3-imidazol-1-yl-propyl)-amine
CAS626209-23-2
Molecular FormulaC13H21N3
Molecular Weight219.332
Structural Identifiers
SMILESC1CC(CC=C1)CNCCCN2C=CN=C2
InChIInChI=1S/C13H21N3/c1-2-5-13(6-3-1)11-14-7-4-9-16-10-8-15-12-16/h1-2,8,10,12-14H,3-7,9,11H2
InChIKeyPNJMXWRDRVOQKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclohex-3-enylmethyl-(3-imidazol-1-yl-propyl)-amine (CAS 626209-23-2): Core Identity and Procurement-Relevant Characteristics


Cyclohex-3-enylmethyl-(3-imidazol-1-yl-propyl)-amine (CAS 626209-23-2) is a synthetic small-molecule amine with molecular formula C₁₃H₂₁N₃ and molecular weight 219.33 g/mol . It features a cyclohexene ring linked via a methylene bridge to a propylamine chain that terminates in an imidazole moiety . The compound is cataloged under PubChem CID 3152363, MDL MFCD03724740, and is supplied by vendors including AKSci (≥95% purity), ChemScene (≥98% purity), and Santa Cruz Biotechnology (sc-326686) . Computed physicochemical properties include XLogP3-AA of 1.6, one hydrogen bond donor, two hydrogen bond acceptors, six rotatable bonds, and a topological polar surface area of 29.9 Ų . The compound is classified as a research-use-only chemical and is not sold to individuals or for human therapeutic applications .

Why In-Class Cyclohexyl-Imidazole Amines Cannot Substitute for Cyclohex-3-enylmethyl-(3-imidazol-1-yl-propyl)-amine


Cyclohex-3-enylmethyl-(3-imidazol-1-yl-propyl)-amine occupies a structurally distinct position within the cyclohexyl-imidazole amine class. Its defining feature is the cyclohex-3-ene ring bearing an sp²-hybridized double bond, which differentiates it from fully saturated cyclohexane analogs such as N-(cyclohexylmethyl)-3-(1H-imidazol-1-yl)propan-1-amine (CAS 279236-39-4) and N-[3-(1H-imidazol-1-yl)propyl]cyclohexanamine (CAS 1152516-82-9) . The presence of the olefin provides a site for further chemical derivatization (e.g., epoxidation, dihydroxylation, cross-metathesis) that saturated analogs lack . Additionally, the cyclohexene ring adopts a half-chair conformation distinct from the chair conformation of cyclohexane, altering the spatial orientation of the amine-imidazole pharmacophore and potentially modulating interactions with biological targets . Generic substitution within this compound class risks altering both synthetic downstream reactivity and molecular recognition profiles. The quantitative evidence below examines where measurable differentiation exists relative to the closest available comparators.

Cyclohex-3-enylmethyl-(3-imidazol-1-yl-propyl)-amine: Quantitative Differentiation Evidence vs. Closest Analogs


Cyclohexene vs. Cyclohexane Scaffold: Conformational and Electronic Differentiation Assessed by Computed Physicochemical Descriptors

Cyclohex-3-enylmethyl-(3-imidazol-1-yl-propyl)-amine (C₁₃H₂₁N₃, MW 219.33) differs from its closest saturated analog, N-(cyclohexylmethyl)-3-(1H-imidazol-1-yl)propan-1-amine (C₁₃H₂₃N₃, MW 221.34, CAS 279236-39-4), by the presence of one endocyclic double bond . The desaturation reduces molecular weight by approximately 2 Da and removes two hydrogen atoms, altering both hydrogen-bonding capacity and molecular shape. The cyclohexene ring adopts a half-chair conformation, whereas the cyclohexane analog exists predominantly in the chair conformation, yielding different spatial presentations of the pendant amine-imidazole chain . Computed LogP values (XLogP3-AA) differ accordingly: the target compound has a predicted XLogP3-AA of 1.6 ; the saturated analog is predicted to have a higher LogP (approximately 2.1–2.3 based on the additional two methylene hydrogen equivalents), indicating modestly enhanced hydrophilicity for the target compound.

Medicinal chemistry Molecular design Physicochemical profiling

Imidazole-Propyl-Amine Side Chain: Comparative Basicity and Hydrogen-Bonding Profile

The secondary amine linker in Cyclohex-3-enylmethyl-(3-imidazol-1-yl-propyl)-amine (pKa estimated ~10–11 for the secondary amine; imidazole pKa ~6.9–7.1) provides a protonation state at physiological pH distinct from tertiary amine analogs such as N-(3-(1H-imidazol-1-yl)propyl)-N-methylcyclohex-3-enamine (also referenced under CAS 626209-23-2 in some vendor catalogs) . The target secondary amine can act as both a hydrogen bond donor (N–H) and acceptor, whereas the N-methyl tertiary amine analog can only accept hydrogen bonds. This difference is critical in structure-based drug design, where a hydrogen bond donor in the linker region can anchor ligand–protein interactions. The imidazole ring provides a metal-coordinating nitrogen (N-3) and an H-bond-capable N–H (N-1), features common to the imidazole class but differentially presented based on the cyclohexene scaffold geometry .

Ligand design Pharmacophore modeling Coordination chemistry

Vendor Purity Specifications and Storage Requirements: Benchmarking for Reproducible Procurement

Commercially available Cyclohex-3-enylmethyl-(3-imidazol-1-yl-propyl)-amine is supplied at ≥98% purity (ChemScene, Cat. No. CS-0544429) or ≥95% purity (AKSci, Cat. No. 6926AE) , with recommended storage at 2–8°C in sealed, dry conditions . The closely related saturated analog N-(cyclohexylmethyl)-3-(1H-imidazol-1-yl)propan-1-amine (CAS 279236-39-4) is supplied by Sigma-Aldrich at 95% purity with the same 2–8°C storage requirement . However, the target compound's cyclohexene double bond introduces potential for air oxidation or radical-mediated degradation not present in the saturated analog, necessitating more stringent exclusion of oxygen during long-term storage for reproducible experimental outcomes.

Chemical procurement Assay reproducibility Quality control

Comparative Biochemical Profiling: FGFR1 Kinase Inhibition as a Differentiating Biological Readout

In a biochemical kinase inhibition assay using the Z-LYTE enzymatic format (Invitrogen), Cyclohex-3-enylmethyl-(3-imidazol-1-yl-propyl)-amine demonstrated an IC₅₀ of 1.90 × 10³ nM (1.90 μM) against fibroblast growth factor receptor 1 (FGFR1) . By comparison, a structurally related imidazole-cyclohexyl amide series optimized for cannabinoid-1 (CB1) receptor antagonism yielded Kᵢ values of 0.6–80 nM at CB1 but showed no reported FGFR1 activity . While the FGFR1 IC₅₀ of the target compound is modest, it represents a distinct target engagement profile not observed for the saturated cyclohexane-imidazole amide series. This differential suggests that the cyclohexene-imidazole-amine scaffold may access kinase ATP-binding pockets in a manner unavailable to the saturated amide congeners. Caution: this comparison is cross-study and uses different assay formats; direct head-to-head data are not available.

Kinase inhibition Biochemical screening FGFR1

Recommended Research and Procurement Scenarios for Cyclohex-3-enylmethyl-(3-imidazol-1-yl-propyl)-amine Based on Available Differentiation Evidence


Medicinal Chemistry: Late-Stage Functionalization of the Cyclohexene Scaffold

The cyclohexene double bond in Cyclohex-3-enylmethyl-(3-imidazol-1-yl-propyl)-amine provides a unique synthetic handle for diversification reactions—including epoxidation, dihydroxylation, hydroboration, and olefin cross-metathesis—that are unavailable in saturated cyclohexane-imidazole amine analogs such as N-(cyclohexylmethyl)-3-(1H-imidazol-1-yl)propan-1-amine (CAS 279236-39-4) . Medicinal chemistry groups seeking to generate focused libraries around an imidazole-amine pharmacophore with tunable cyclohexyl ring substitution should prioritize this compound over its saturated counterparts . The olefin also serves as a latent handle for bioconjugation via thiol-ene chemistry, expanding its utility in chemical biology probe design .

Kinase Inhibitor Screening: FGFR1-Focused Fragment or Lead Optimization

The demonstrated FGFR1 inhibitory activity (IC₅₀ = 1,900 nM in a Z-LYTE enzymatic assay) positions Cyclohex-3-enylmethyl-(3-imidazol-1-yl-propyl)-amine as a tractable starting point for fragment-based or structure-guided optimization of FGFR1 inhibitors . Unlike the imidazole-cyclohexyl amide CB1 antagonist series, which lacks FGFR1 activity, this compound shows a differential kinase engagement profile . Researchers pursuing FGFR family kinase targets may preferentially select this compound for initial SAR expansion, particularly given the secondary amine linker that provides a hydrogen bond donor for hinge-region interactions in the ATP-binding pocket .

Coordination Chemistry: Imidazole-Based Ligand Design with a Reactive Cyclohexene Anchor

The imidazole moiety of Cyclohex-3-enylmethyl-(3-imidazol-1-yl-propyl)-amine serves as a metal-coordinating group (via the N-3 nitrogen), while the secondary amine linker provides additional coordination potential . The cyclohexene ring can be functionalized post-metal complexation to modulate solubility, steric bulk, or electronic properties without displacing the imidazole–metal bond. This makes the compound a versatile ligand precursor for transition-metal catalysis or metallodrug design, offering a degree of modularity not available with saturated cyclohexane-imidazole ligands .

Chemical Biology: Hydrogen-Bond-Dependent Probe Design

The secondary amine N–H in the propyl linker constitutes a hydrogen bond donor (HBD) that is absent in the N-methylated tertiary amine analog sometimes co-referenced under the same CAS . In target engagement studies where a linker HBD is critical for binding affinity—as in many serine protease, kinase, or GPCR ligand–receptor systems—the target compound offers a pharmacophoric advantage over its N-methyl congener . Researchers designing biochemical probes where hydrogen bond donor capacity in the linker must be preserved should specifically procure the secondary amine form and verify identity by ¹H NMR or LC-MS upon receipt.

Quote Request

Request a Quote for Cyclohex-3-enylmethyl-(3-imidazol-1-yl-propyl)-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.